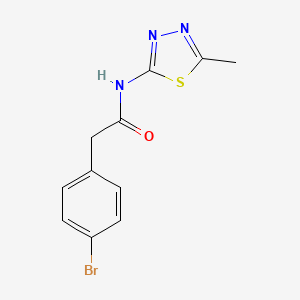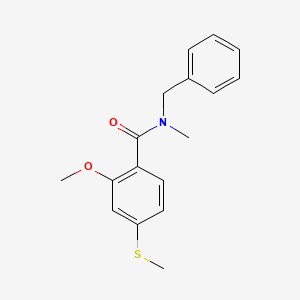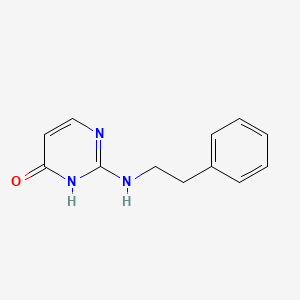
2-(phenethylamino)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenethylamino)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenethylamino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenethylamino)pyrimidin-4(3H)-one typically involves the condensation of a pyrimidine derivative with a phenethylamine. One common method involves the reaction of 4-chloropyrimidine with phenethylamine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenethylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenethylamino)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenethylamino)pyridine
- 2-(Phenethylamino)quinoline
- 2-(Phenethylamino)benzimidazole
Uniqueness
2-(Phenethylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
IUPAC Name |
2-(2-phenylethylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-7-9-14-12(15-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTTWOQVSQQXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
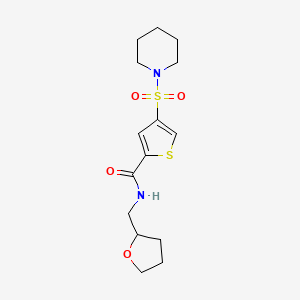
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)
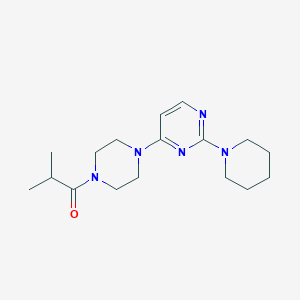
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)
![N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B5592356.png)

